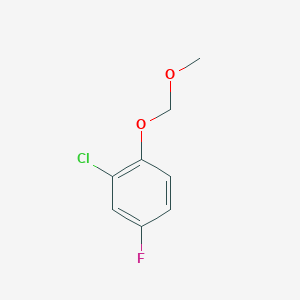
3-Bromo-2-methoxy-5-methylbenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-methoxy-5-methylbenzyl alcohol: is an organic compound with the molecular formula C₉H₁₁BrO₂ and a molecular weight of 231.09 g/mol . It is a derivative of benzyl alcohol, featuring a bromine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of 2-methoxy-5-methylbenzyl alcohol: This method involves the bromination of 2-methoxy-5-methylbenzyl alcohol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform.
Methoxylation of 3-bromo-5-methylbenzyl alcohol: This method involves the methoxylation of 3-bromo-5-methylbenzyl alcohol using a methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of 3-Bromo-2-methoxy-5-methylbenzyl alcohol typically involves large-scale bromination and methoxylation reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide, cyanide, amine groups, polar aprotic solvents.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding benzyl alcohol derivatives.
Substitution: Various substituted benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-2-methoxy-5-methylbenzyl alcohol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes .
Biology: This compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme-substrate interactions and metabolic processes .
Medicine: this compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of biologically active molecules .
Industry: This compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-methoxy-5-methylbenzyl alcohol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to various enzymes and receptors . The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
- 3-Bromo-2-methoxybenzyl alcohol
- 3-Bromo-5-methylbenzyl alcohol
- 2-Methoxy-5-methylbenzyl alcohol
Comparison:
- 3-Bromo-2-methoxybenzyl alcohol: Lacks the methyl group at the 5-position, resulting in different reactivity and applications .
- 3-Bromo-5-methylbenzyl alcohol: Lacks the methoxy group at the 2-position, affecting its chemical properties and potential uses .
- 2-Methoxy-5-methylbenzyl alcohol: Lacks the bromine atom, leading to different reactivity and biological activity .
Uniqueness: 3-Bromo-2-methoxy-5-methylbenzyl alcohol is unique due to the presence of all three functional groups (bromine, methoxy, and methyl) on the benzene ring, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
(3-bromo-2-methoxy-5-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-3-7(5-11)9(12-2)8(10)4-6/h3-4,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCMRYHUKQITGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLE](/img/structure/B6305775.png)











